

# what is the structure of Dimethyl-F-OICR-9429-COOH

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Compound of Interest

Compound Name: Dimethyl-F-OICR-9429-COOH

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An In-depth Technical Guide to **Dimethyl-F-OICR-9429-COOH**: A WDR5 Ligand for Targeted Protein Degradation

#### Introduction

**Dimethyl-F-OICR-9429-COOH** is a chemical ligand designed to bind to the WD40 repeat-containing protein 5 (WDR5)[1]. It is primarily intended for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the targeted degradation of specific proteins[1]. This compound is structurally related to OICR-9429, a well-characterized and potent small-molecule inhibitor of the WDR5-Mixed Lineage Leukemia 1 (MLL1) interaction[2][3]. This guide details the structure, mechanism of action, and potential applications of **Dimethyl-F-OICR-9429-COOH**, drawing upon the extensive research conducted on its parent compound, OICR-9429.

#### **Chemical Structure**

The chemical structure of **Dimethyl-F-OICR-9429-COOH** is defined by the following parameters:

• Chemical Formula: C27H26F4N4O4[1]

Molecular Weight: 546.51 g/mol [1]

• CAS Number: 2407458-49-3[1]



SMILES: O=C(C(C(C(F)(F)F)=C1)=CNC1=O)NC2=C(N3C--INVALID-LINK--C)C">C@@HC)C=CC(C4=CC(C(O)=O)=CC=C4F)=C2[1]

This molecule is a derivative of the potent WDR5 antagonist, OICR-9429. The core scaffold responsible for WDR5 binding is maintained, while the addition of a carboxylic acid group provides a chemical handle for conjugation to a linker and an E3 ligase ligand, a necessary step for PROTAC synthesis[1].

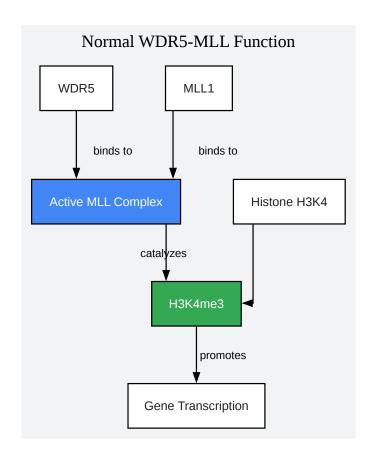
For comparison, the chemical name for the parent inhibitor, OICR-9429, is N-(4-(4-methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide[2].

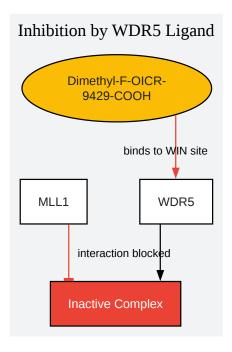
# Mechanism of Action: Targeting the WDR5-MLL Interaction

WDR5 is a critical component of several chromatin-modifying complexes, including the MLL histone methyltransferase complex. This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. In certain cancers, such as acute myeloid leukemia (AML) with C/EBPα mutations and neuroblastoma, the activity of the MLL complex is dysregulated, contributing to disease progression[2][4].

The parent compound, OICR-9429, functions by competitively binding to a pocket on WDR5 that is normally occupied by the WDR5-interacting (WIN) motif of MLL1[2][3]. This binding event physically obstructs the WDR5-MLL1 interaction, leading to the disruption of the MLL complex and a subsequent reduction in H3K4 trimethylation[2][5][6]. **Dimethyl-F-OICR-9429-COOH** is designed to engage WDR5 in the same manner.







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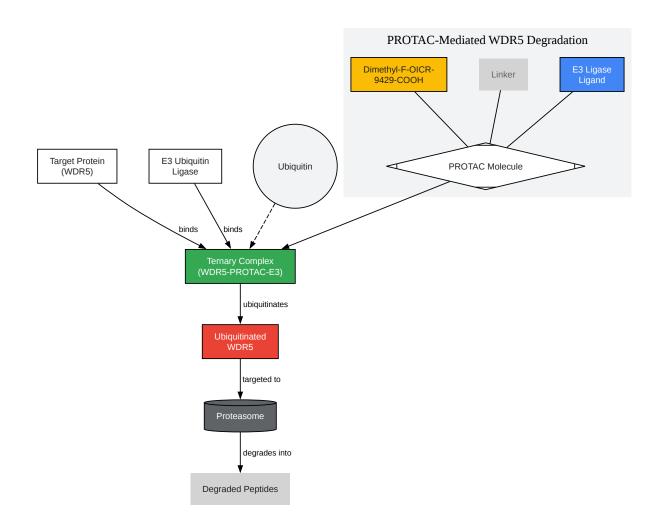
**Caption:** WDR5-MLL1 signaling pathway and its inhibition.

# **Application in PROTAC Development**

PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to degrade a specific target protein. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.

**Dimethyl-F-OICR-9429-COOH** serves as the WDR5-targeting ligand in a PROTAC[1]. When incorporated into a PROTAC, it facilitates the formation of a ternary complex between WDR5 and an E3 ligase. The E3 ligase then tags WDR5 with ubiquitin, marking it for degradation by the proteasome. This approach offers a powerful alternative to simple inhibition, as it leads to the physical removal of the target protein from the cell.





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Caption: Workflow for PROTAC-mediated degradation of WDR5.

# **Quantitative Data**



The following tables summarize the quantitative data for the parent compound, OICR-9429, which indicate the potency and binding affinity for the core chemical scaffold.

Table 1: Binding Affinity of OICR-9429 for WDR5

Assay Type	Value	Reference	
KD (ITC)	52 nM	[3][7]	
KD (Biacore)	24 nM	[3]	
KD (SPR)	93 ± 28 nM	[6]	
Kdisp (FP)	64 ± 4 nM	[6]	

KD: Dissociation constant; Kdisp: Displacement constant; ITC: Isothermal Titration Calorimetry; Biacore/SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization.

Table 2: Cellular Activity of OICR-9429

Cell Line	Cancer Type	IC50	Reference
T24	Bladder Cancer	67.74 μΜ	[5]
UM-UC-3	Bladder Cancer	70.41 μΜ	[5]
TCCSUP	Bladder Cancer	121.42 μΜ	[5]
IMR32	Neuroblastoma (MYCN-amplified)	12.34 μΜ	[4]
LAN5	Neuroblastoma (MYCN-amplified)	14.89 μΜ	[4]
In-cell WDR5-MLL1 Disruption	-	< 1 µM	[3][7]
In-cell WDR5-RbBP5 Disruption	-	< 1 μM	[3][7]

IC50: Half-maximal inhibitory concentration.



## **Experimental Protocols**

The characterization of WDR5 inhibitors like OICR-9429 involves various biochemical and cell-based assays. Below are representative protocols.

## **Peptide Displacement Assay (Fluorescence Polarization)**

This assay is used to measure the ability of a compound to disrupt the interaction between WDR5 and a fluorescently labeled MLL peptide.

- Reagents: Recombinant human WDR5 protein, fluorescently labeled MLL WIN-motif peptide, test compound (e.g., OICR-9429), assay buffer.
- Procedure: a. Prepare a solution of WDR5 and the fluorescent MLL peptide in assay buffer and incubate to allow binding. b. Add serial dilutions of the test compound to the WDR5peptide complex in a 96-well or 384-well plate. c. Incubate the plate to allow the displacement reaction to reach equilibrium. d. Measure the fluorescence polarization (FP) signal using a suitable plate reader.
- Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent peptide from WDR5. The data is plotted as FP signal versus compound concentration, and the IC50 or Kdisp value is calculated from the resulting curve[2].

#### **Cell Viability Assay**

This assay determines the effect of the compound on cancer cell proliferation and survival.

- Cell Culture: Plate cancer cells (e.g., human AML cells, bladder cancer cells) in 96-well plates and allow them to adhere overnight[5][6].
- Treatment: Treat the cells with a range of concentrations of the test compound (e.g., OICR-9429) or vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours)[5][6].
- Measurement: Assess cell viability using a commercially available kit, such as a Cell Titer-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells[6].



 Data Analysis: Luminescence is measured with a luminometer. The results are normalized to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

#### In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of WDR5 inhibitors.

- Model System: Establish tumor xenografts by subcutaneously or orthotopically implanting human cancer cells or patient-derived xenograft (PDX) tissues into immunodeficient mice[5]
   [8].
- Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound (e.g., OICR-9429) or vehicle via a relevant route, such as intraperitoneal (i.p.) injection, at a defined dose and schedule[5][8].
- Monitoring: Monitor tumor volume using caliper measurements and animal body weight throughout the study.
- Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Tumor weight and volume are measured, and tissues may be collected for further analysis (e.g., histology, western blotting) to assess target engagement and downstream effects.

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